molecular formula C16H25NO2.C4H6O4.H2O B001076 Pristiq CAS No. 386750-22-7

Pristiq

Katalognummer B001076
CAS-Nummer: 386750-22-7
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: PWPDEXVGKDEKTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pristiq (desvenlafaxine) is a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant medication developed by Wyeth Pharmaceuticals. It is used to treat major depressive disorder (MDD) and other mental health conditions. This compound has a unique mechanism of action and is considered to be a safe and effective treatment for MDD.

Wissenschaftliche Forschungsanwendungen

1. Behandlung von Major Depressive Disorder (MDD) Pristiq wird hauptsächlich zur Behandlung von Major Depressive Disorder (MDD) bei Erwachsenen verwendet . Es hat in Dosierungen von 50 mg/Tag und 100 mg/Tag im Vergleich zu Placebo über acht Wochen Behandlungswoche Wirksamkeit gezeigt .

Prävention des Wiederauftretens von Depressionen

Es gibt substanzielle Hinweise aus placebokontrollierten Erhaltungsstudien bei Erwachsenen mit Depressionen, dass die Anwendung von Antidepressiva wie this compound das Wiederauftreten von Depressionen verzögern kann .

Quantendatensicherheit

this compound, ein Co-Design-Framework zum Schutz der Datensicherheit von Quantenlernen in der Cloud, wurde nach this compound benannt . Dieses Framework verbessert die Sicherheit von Daten, indem es eine Verschlüsselungsschaltung mit zusätzlichen sicheren Qubits einführt, die mit einem benutzerdefinierten Sicherheitsschlüssel verknüpft sind .

In-vitro-In-vivo-Korrelation

Die In-vitro-In-vivo-Korrelation (IVIVC) ist ein leistungsstarkes Werkzeug, um eine rationale Beziehung zwischen In-vitro- und In-vivo-Eigenschaften herzustellen. Es wurde eine Studie durchgeführt, um einen Auflösungstest zu entwickeln, um ein IVIVC-Modell für Desvenlafaxin-Succinat-Monohydrat (DVSM) mit verzögerter Freisetzung (ER) zu erstellen .

Verbesserung des Qualitätsstandards

Fortschritte in der Forschung haben zu einer Verbesserung des Qualitätsstandards von O-Desmethylvenlafaxin-Succinat geführt . Ein neuartiges und grünes Verfahren mit hoher Gesamtausbeute, hoher Atombilanz, geringer Umweltverschmutzung, hoher Betriebssicherheit und hohen Reststandards für genotoxische Verunreinigungen (GIs) wurde vorgestellt .

Wirkmechanismus

Target of Action

Pristiq, also known as Desvenlafaxine succinate monohydrate, is a type of antidepressant called a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . The primary targets of this compound are the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the neuron .

Mode of Action

The exact mechanism of the antidepressant action of this compound is unknown, but it is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the modulation of serotonin and norepinephrine signaling. Imbalances or deficiencies of these monoamines have been heavily implicated in major depressive disorder (MDD), thus the rationale behind the use of SNRIs like this compound to treat MDD .

Pharmacokinetics

The single-dose pharmacokinetics of this compound are linear and dose-proportional in a dose range of 50 to 600 mg per day . With once-daily dosing, steady-state plasma concentrations are achieved within approximately 4 to 5 days . The absolute oral bioavailability of this compound after oral administration is about 80% . This compound is primarily metabolized by conjugation (mediated by UGT isoforms) and, to a minor extent, through oxidative metabolism . Approximately 45% of this compound is excreted unchanged in urine at 72 hours after oral administration .

Result of Action

The molecular and cellular effects of this compound’s action involve the increased availability of serotonin and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission . This can result in improved mood, feelings, and energy, which are often impaired in individuals with MDD .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of this compound are not well-documented, it is known that various factors can influence the pharmacokinetics and pharmacodynamics of medications in general. These can include genetic factors, age, sex, diet, and concomitant medications. It’s important for healthcare providers to consider these factors when prescribing medications like this compound .

Safety and Hazards

Pristiq can cause serious side effects, including an increased risk of suicidal thoughts or behaviors in some children and young adults within the first few months of treatment . It is not approved for use in children . Other side effects include nausea, dizziness, sweating, constipation, and decreased appetite .

Biochemische Analyse

Biochemical Properties

Desvenlafaxine succinate monohydrate is involved in the venlafaxine metabolism pathway . It interacts with enzymes such as CYP2D6 and UGT . Desvenlafaxine succinate monohydrate is less likely to cause drug-drug interactions when taken with medications affecting the CYP2D6 pathway .

Cellular Effects

Desvenlafaxine succinate monohydrate has been shown to have effects on various types of cells and cellular processes . It can cause inflammation in the lungs, also called interstitial lung disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desvenlafaxine succinate monohydrate have been studied over time . The in vitro release characteristics of the drug were determined using USP apparatus 1 at 75 rpm, with volume of HCl pH 1.2, acetate buffer solution (ABS) pH 4.5, or phosphate buffer solution (PBS) pH 6.8 .

Dosage Effects in Animal Models

The effects of Desvenlafaxine succinate monohydrate vary with different dosages in animal models . The recommended dose is 50 mg once daily, and this dosage regimen is well tolerated and effective in the treatment of major depressive disorder (MDD) .

Metabolic Pathways

Desvenlafaxine succinate monohydrate is involved in the venlafaxine metabolism pathway . It interacts with enzymes such as CYP2D6 and UGT .

Transport and Distribution

It is known that the drug is mainly excreted in the urine .

Subcellular Localization

It is known that the drug selectively inhibits the uptake of serotonin and norepinephrine in the presynaptic membrane .

Eigenschaften

IUPAC Name

butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPDEXVGKDEKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959511
Record name Desvenlafaxine Succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

386750-22-7
Record name Desvenlafaxine Succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386750227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desvenlafaxine Succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol butanedioic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESVENLAFAXINE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB22ENF0XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pristiq
Reactant of Route 2
Pristiq
Reactant of Route 3
Pristiq
Reactant of Route 4
Pristiq
Reactant of Route 5
Pristiq
Reactant of Route 6
Pristiq

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.